6-Azathymine, TMS
CAS No.:
Cat. No.: VC14187223
Molecular Formula: C10H21N3O2Si2
Molecular Weight: 271.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N3O2Si2 |
|---|---|
| Molecular Weight | 271.46 g/mol |
| IUPAC Name | trimethyl-[(6-methyl-3-trimethylsilyloxy-1,2,4-triazin-5-yl)oxy]silane |
| Standard InChI | InChI=1S/C10H21N3O2Si2/c1-8-9(14-16(2,3)4)11-10(13-12-8)15-17(5,6)7/h1-7H3 |
| Standard InChI Key | WFMAXSXEHMITKR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N=N1)O[Si](C)(C)C)O[Si](C)(C)C |
Introduction
Structural Identification and Chemical Properties
6-Azathymine, bis(trimethylsilyl) ether belongs to the class of silylated nucleobases, where hydroxyl groups in the parent molecule are replaced by trimethylsilyl groups. The IUPAC name for this compound is bis(trimethylsilyl) 6-azathymine ether, reflecting the presence of two TMS groups attached via oxygen atoms. The structural formula (Figure 1) highlights the triazine core substituted with methyl and silyl ether groups.
Table 1: Key Identifiers of 6-Azathymine, Bis(trimethylsilyl) Ether
| Property | Value |
|---|---|
| CAS Registry Number | 17331-64-5 |
| Molecular Formula | |
| Molecular Weight | 271.4636 g/mol |
| IUPAC Name | Bis(trimethylsilyl) 6-azathymine ether |
| InChIKey | WFMAXSXEHMITKR-UHFFFAOYSA-N |
The silylation of 6-azathymine improves its thermal stability, making it suitable for gas chromatography-mass spectrometry (GC-MS) applications. The trimethylsilyl groups reduce hydrogen bonding, lowering the compound’s polarity and increasing its volatility .
Spectroscopic Characterization
Mass Spectrometry
The electron ionization (EI) mass spectrum of 6-azathymine, bis(trimethylsilyl) ether reveals characteristic fragmentation patterns. The molecular ion peak at m/z 271 corresponds to the intact molecule, while prominent fragments arise from the loss of trimethylsilyl groups (, m/z 73) and cleavage of the triazine ring.
Table 2: Key Fragments in the EI Mass Spectrum
| m/z | Fragment Ion |
|---|---|
| 271 | Molecular ion |
| 198 | |
| 73 | |
| 45 |
The dominance of the m/z 73 peak is typical of silylated compounds, confirming the presence of TMS groups.
Applications in Analytical Chemistry
Mass Spectrometric Analysis
The bis-TMS derivative of 6-azathymine is primarily employed as a volatile standard in GC-MS workflows. Silylation mitigates the polar nature of the parent nucleobase, enabling precise quantification in complex biological matrices. For example, this compound could serve as an internal standard in metabolomic studies targeting modified nucleobases in DNA or RNA .
Synthetic Intermediate
In organic synthesis, the TMS groups act as protecting groups for hydroxyl functionalities, allowing selective functionalization of the triazine core. Subsequent deprotection under mild acidic conditions regenerates the hydroxyl groups, facilitating the synthesis of 6-azathymine derivatives for pharmaceutical research.
Comparative Analysis with Related Compounds
Table 3: Comparison of Silylated Nucleobases
| Compound | Molecular Formula | Key Application |
|---|---|---|
| 6-Azathymine, bis-TMS ether | GC-MS standard | |
| Thymine, bis-TMS ether | Nucleic acid analysis | |
| Cytosine, bis-TMS ether | Metabolite profiling |
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